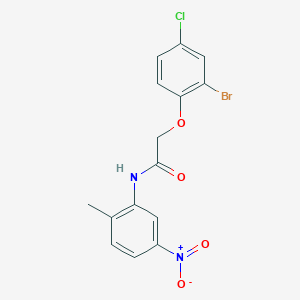
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
説明
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "Bromo-ACPA" and is known for its ability to selectively activate metabotropic glutamate receptor 5 (mGluR5).
作用機序
Bromo-ACPA selectively activates 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide by binding to the allosteric modulatory site of the receptor. This binding results in the activation of intracellular signaling pathways, leading to the physiological effects of the compound.
Biochemical and Physiological Effects:
Bromo-ACPA has been shown to have several biochemical and physiological effects. The compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process involved in learning and memory. Additionally, Bromo-ACPA has been shown to reduce anxiety-like behavior in animal models, suggesting a potential therapeutic application for anxiety disorders.
実験室実験の利点と制限
One of the significant advantages of using Bromo-ACPA in lab experiments is its selectivity for 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. This selectivity allows researchers to study the specific effects of this compound activation without the confounding effects of activating other receptors. However, one limitation of using Bromo-ACPA is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
For the study of Bromo-ACPA include the development of more selective compounds and the investigation of its potential therapeutic applications.
科学的研究の応用
Bromo-ACPA has been extensively studied for its potential applications in research. One of the most significant applications of this compound is in the study of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. This compound is a G protein-coupled receptor that is involved in several physiological processes, including learning and memory, anxiety, and addiction. Bromo-ACPA has been shown to selectively activate this compound, making it a valuable tool for studying the role of this receptor in various processes.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-9-2-4-11(19(21)22)7-13(9)18-15(20)8-23-14-5-3-10(17)6-12(14)16/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCWGEOSPJHBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B3538034.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3538050.png)
![7-benzyl-2-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538051.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]alanine](/img/structure/B3538065.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3538069.png)

![4-{[N-benzyl-N-(mesitylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538078.png)
![3-bromo-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3538081.png)
![N-(2-furylmethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B3538085.png)
![5-bromo-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3538086.png)
![N-cyclohexyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B3538096.png)
![4-chloro-N-{[5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3538104.png)
![methyl (7-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538111.png)